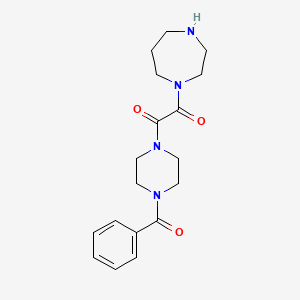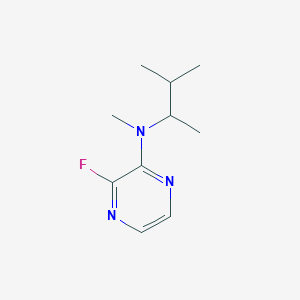
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide, also known as CMMP, is a chemical compound that belongs to the class of sulfonamide compounds. It is a white crystalline solid that is soluble in water and organic solvents. CMMP has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide involves the inhibition of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria and other microorganisms. This leads to the disruption of the metabolic pathways in these organisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including those that are resistant to conventional antibiotics. 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide is not fully understood, which may limit its effectiveness in certain situations.
Orientations Futures
There are several potential future directions for the study of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide. One area of interest is the development of new derivatives of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide that may have improved properties or activity against specific microorganisms. Another area of interest is the investigation of the potential use of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide in the treatment of inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, the mechanism of action of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide could be further elucidated to better understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide involves the reaction of N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide with thionyl chloride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties. 2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide has also been investigated for its potential use as a herbicide and pesticide.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-6(5-13(4)12)10(3)8(11)7(2)9/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRALSXLZLQGHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)


![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)
![Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)
![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)